N-(2-苯氧基乙基)丙烷-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

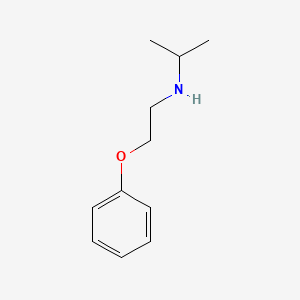

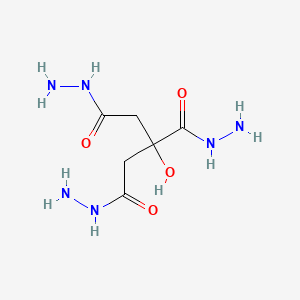

N-(2-Phenoxyethyl)propan-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of the basic nitrogen atom connected to alkyl or aryl groups. In the context of the provided papers, while there is no direct study on N-(2-Phenoxyethyl)propan-2-amine, there are related compounds and reactions that can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related amines often involves the reaction of aldehydes or ketones with amines. For instance, N-tert-butanesulfinyl imines are prepared by condensing tert-butanesulfinamide with aldehydes and ketones, which could be a potential method for synthesizing N-(2-Phenoxyethyl)propan-2-amine by choosing appropriate starting materials . Additionally, the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines suggests that similar condensation reactions could be applicable .

Molecular Structure Analysis

The molecular structure of amines can be analyzed through various spectroscopic methods and X-ray diffraction analysis. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives provide insights into the spatial arrangement of atoms in the molecule and the influence of different substituents on the molecule's conformation .

Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. The bio-inspired phenol-amine coupling described in one study indicates that amines can react with phenols under certain conditions to form aromatic C–N bonds . Furthermore, the reactions of N,N-bis[ethoxy(methyl)silylmethyl]methylamines with phenol demonstrate the potential for transetherification and Si-C bond cleavage, which could be relevant for the modification of N-(2-Phenoxyethyl)propan-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like N-(2-Phenoxyethyl)propan-2-amine can be inferred from related compounds. Amines typically have higher boiling points than hydrocarbons of similar molecular weight due to hydrogen bonding. The presence of an aromatic ring, as in the case of N-(2-Phenoxyethyl)propan-2-amine, can also affect the compound's solubility and reactivity. The intramolecular hydrogen bonding observed in N-(2,3-dihydroxybenzylidene)amine derivatives suggests that similar hydrogen bonding could influence the properties of N-(2-Phenoxyethyl)propan-2-amine .

科学研究应用

1. 用作六齿配体的合成

N-(2-苯氧基乙基)丙烷-2-胺参与制备用于第 13 族金属离子的六齿 N3O3 胺酚配体。这些配体是创建各种金属配合物的关键,这些配合物在催化和材料科学中具有潜在应用。这些配体的合成和表征是通过各种光谱方法实现的 (Liu、Wong、Rettig 和 Orvig,1993 年)。

2. 在抗菌剂合成中的作用

N-(2-苯氧基乙基)丙烷-2-胺的氨基甲氧基衍生物被合成,并显示出作为有效抗菌剂的潜力。这些通过缩合反应产生的化合物在对抗细菌和真菌感染方面表现出有希望的结果 (Jafarov、Mammadbayli、Kochetkov、Astanova 和 Maharramova,2019 年)。

3. 在化学酶学策略中的应用

该化合物用于合成对映体富集的胺,它们是药物中的有价值的前体。采用创新的酶促策略以高选择性生产这些胺。该方法在开发抗菌剂(如左氧氟沙星)的前体方面特别有用 (Mourelle-Insua、López-Iglesias、Gotor 和 Gotor‐Fernández,2016 年)。

4. 在聚合催化剂中的作用

该化合物在聚合催化剂的研究中很重要,特别是在理解丙烯插入的区域化学方面。它有助于研究带有苯氧胺配体的催化剂及其对聚合过程的影响 (Talarico、Busico 和 Cavallo,2003 年)。

5. 化学放大抗蚀剂的开发

N-(2-苯氧基乙基)丙烷-2-胺也在化学放大抗蚀剂的背景下进行了研究。它被检查其对这些抗蚀剂中酸的敏感性和扩散的影响,从而深入了解各种应用中更高对比度界面的开发 (Asakawa、Ushirogouchi 和 Nakase,1995 年)。

6. 席夫碱互变异构体研究

该化合物的衍生物被分析其在席夫碱中分子内氢键和互变异构中的作用。这项研究提供了有关这些化合物的结构和化学性质的关键信息,这些化合物在各种化学反应中很重要 (Nazır、Yıldız、Yılmaz、Tahir 和 Ülkü,2000 年)。

7. 金属配合物的形成

N-(2-苯氧基乙基)丙烷-2-胺用于合成含有 N2O2 供体配体的金属配合物。这些配合物在涉及 DNA 切割的研究中很重要,并且可能对医学和生化研究产生影响 (Sancheti、Bendre 和 Kumbhar,2012 年)。

8. 水溶性配体配合物的开发

该化合物在合成水溶性胺酚配合物中起作用,特别是对于铝 (III)、镓 (III) 和铟 (III) 等金属。这项研究对于理解水性环境中的配合物形成至关重要,这在环境和材料科学中都有应用 (Caravan 和 Orvig,1997 年)。

安全和危害

N-(2-Phenoxyethyl)propan-2-amine should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

未来方向

属性

IUPAC Name |

N-(2-phenoxyethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFGRNGNOVCUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCOC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604135 |

Source

|

| Record name | N-(2-Phenoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Phenoxyethyl)propan-2-amine | |

CAS RN |

55247-30-8 |

Source

|

| Record name | N-(2-Phenoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)